molecular formula C7H12IN3 B1392486 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1177277-81-4

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1392486
CAS RN: 1177277-81-4
M. Wt: 265.09 g/mol
InChI Key: AFGGZRCCYBRQOT-UHFFFAOYSA-N
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Description

“2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H12IN3. It has a molecular weight of 265.09 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with an iodo group at the 4th position and two methyl groups at the 3rd and 5th positions. An ethan-1-amine group is attached to the pyrazole ring .

Scientific Research Applications

Catalysis and Polymerization

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine and its derivatives have been utilized in the field of catalysis and polymerization. For instance, Obuah et al. (2014) explored the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, highlighting the solvent and co-catalyst dependent nature of these processes (Obuah et al., 2014).

Synthesis of Novel Compounds

The chemical framework of this compound serves as a basis for synthesizing novel compounds. Olguín and Brooker (2011) reported methodologies for generating asymmetric imine ligands and mixed metal polynuclear complexes, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Olguín & Brooker, 2011).

Ligand Synthesis

Potapov et al. (2007) explored the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands, highlighting the chemical reactivity and potential applications of these pyrazole-based compounds in creating complex molecular structures (Potapov et al., 2007).

Molecular Structure Analysis

In the realm of crystallography and molecular structure analysis, pyrazole derivatives have been used to study intermolecular interactions and electronic properties. Shawish et al. (2021) conducted a study involving X-ray crystallography and DFT calculations to understand the molecular packing and interactions of certain pyrazole-based compounds (Shawish et al., 2021).

Antibacterial Activity

Research has also delved into the biological activity of these compounds. Al-Smaisim (2012) synthesized a series of pyrazole derivatives, investigating their antibacterial properties against various bacterial species (Al-Smaisim, 2012).

Magnetic Properties

Pyrazole derivatives have been studied for their magnetic properties as well. Sadhu et al. (2017) synthesized binuclear copper(II) complexes with N3S-coordinate tripodal ligand and mixed azide-carboxylate bridges, providing insights into the magnetic interactions in these complexes (Sadhu et al., 2017).

properties

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGGZRCCYBRQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine

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